2-(((3,5-Dichlorophenyl)amino)methylene)indane-1,3-dione 2-(((3,5-Dichlorophenyl)amino)methylene)indane-1,3-dione
Brand Name: Vulcanchem
CAS No.: 78872-37-4
VCID: VC7340801
InChI: InChI=1S/C16H9Cl2NO2/c17-9-5-10(18)7-11(6-9)19-8-14-15(20)12-3-1-2-4-13(12)16(14)21/h1-8,20H
SMILES: C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC(=CC(=C3)Cl)Cl)O
Molecular Formula: C16H9Cl2NO2
Molecular Weight: 318.15

2-(((3,5-Dichlorophenyl)amino)methylene)indane-1,3-dione

CAS No.: 78872-37-4

Cat. No.: VC7340801

Molecular Formula: C16H9Cl2NO2

Molecular Weight: 318.15

* For research use only. Not for human or veterinary use.

2-(((3,5-Dichlorophenyl)amino)methylene)indane-1,3-dione - 78872-37-4

Specification

CAS No. 78872-37-4
Molecular Formula C16H9Cl2NO2
Molecular Weight 318.15
IUPAC Name 2-[(3,5-dichlorophenyl)iminomethyl]-3-hydroxyinden-1-one
Standard InChI InChI=1S/C16H9Cl2NO2/c17-9-5-10(18)7-11(6-9)19-8-14-15(20)12-3-1-2-4-13(12)16(14)21/h1-8,20H
Standard InChI Key RULJEAGMETWXJV-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC(=CC(=C3)Cl)Cl)O

Introduction

Chemical Identity and Structural Characteristics

2-(((3,5-Dichlorophenyl)amino)methylene)indane-1,3-dione belongs to the class of indane-1,3-dione derivatives, characterized by a fused bicyclic structure with two ketone groups. The compound’s molecular formula is C₁₆H₉Cl₂NO₂, with a molecular weight of 318.2 g/mol . Its IUPAC name reflects the substitution pattern: a 3,5-dichlorophenyl group attached via an aminomethylene linker to the indane-1,3-dione core.

Structural Elucidation

  • SMILES Notation:
    C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC(=CC(=C3)Cl)Cl)O

  • Key Functional Groups:

    • Indane-1,3-dione core (two ketones at positions 1 and 3).

    • Methyleneamino linker (–NH–CH=).

    • 3,5-Dichlorophenyl substituent (electron-withdrawing chlorine atoms at meta positions).

The presence of chlorine atoms enhances the compound’s lipophilicity and potential bioactivity, as seen in analogous agrochemicals and pharmaceuticals . Comparatively, the non-chlorinated analogue 2-(aminophenylmethylene)indane-1,3-dione (CAS: 85301-69-5) has a lower molecular weight (249.26 g/mol) , underscoring chlorine’s impact on steric and electronic properties.

Synthesis and Manufacturing

The synthesis of indane-1,3-dione derivatives typically follows a two-step protocol involving condensation and hydrolysis-decarboxylation, as detailed in the patent CN103121887A .

Synthetic Route for 2-(((3,5-Dichlorophenyl)amino)methylene)indane-1,3-dione

  • Condensation Reaction:

    • Reactants: Phthalate ester (e.g., diethyl phthalate) and malonate ester (e.g., diethyl malonate).

    • Conditions: Catalyzed by sodium ethoxide in DMF at 80–120°C for 20 hours .

    • Intermediate: Substituted malonate ester (e.g., 1,3-indanedione-2,2-diethyl dicarboxylate).

  • Hydrolysis-Decarboxylation:

    • Reactants: Intermediate from Step 1.

    • Conditions: 3M sulfuric acid at 90–100°C for 3–5 hours .

    • Product: Indane-1,3-dione core with the desired substituent.

Yield: ~80% after recrystallization .

Table 1: Comparative Synthesis Parameters

ParameterChlorinated Derivative (This Compound)Non-Chlorinated Analogue
Molecular Weight (g/mol)318.2249.26
Reaction SolventDMFDMF
CatalystSodium ethoxideSodium ethoxide
Recrystallization SolventToluene or alcohol-waterBenzene (limited use)

Physicochemical Properties

Solubility

  • Polar Solvents: Moderately soluble in DMF and N-methylpyrrolidone (NMP) .

  • Non-Polar Solvents: Limited solubility in toluene or hexane.

  • Aqueous Solubility: Low (<1 mg/mL at 25°C), attributed to the hydrophobic dichlorophenyl group.

Future Research Directions

  • Biological Screening: Evaluate antibacterial/antifungal activity against Gram-positive and Gram-negative strains.

  • Process Optimization: Explore greener solvents (e.g., cyclopentyl methyl ether) to replace DMF .

  • Crystallography: Obtain single-crystal X-ray data to confirm stereoelectronic effects of chlorine substituents.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator